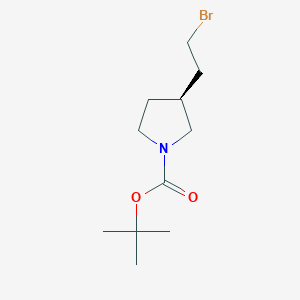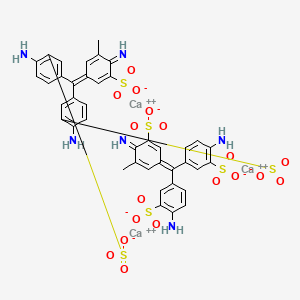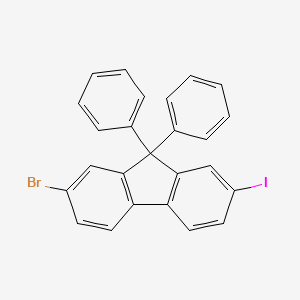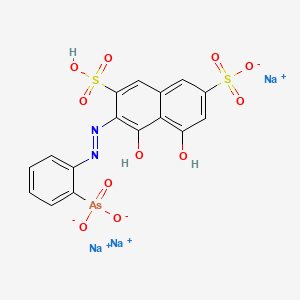![molecular formula C38H52O4P2 B12509318 (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole CAS No. 210169-52-1](/img/structure/B12509318.png)
(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two dicyclohexylphosphino groups attached to a bibenzo[d][1,3]dioxole core. The presence of these phosphino groups makes it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the reaction of 4,4’-dibromo-5,5’-bibenzo[d][1,3]dioxole with dicyclohexylphosphine. This reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphino groups would yield phosphine oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphino groups coordinate with transition metals to form active catalytic species that facilitate various chemical transformations. These catalytic species can activate substrates, lower activation energies, and increase reaction rates, making the compound highly effective in catalysis .
Comparison with Similar Compounds
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bibenzo[d][1,3]dioxole core.
Dicyclohexylphosphine: Similar phosphino groups but without the bibenzo[d][1,3]dioxole structure.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in catalysis, but with different structural features.
The uniqueness of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole lies in its combination of the bibenzo[d][1,3]dioxole core and dicyclohexylphosphino groups, which provide distinct steric and electronic properties that enhance its performance in catalytic applications .
Properties
CAS No. |
210169-52-1 |
|---|---|
Molecular Formula |
C38H52O4P2 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
dicyclohexyl-[4-(5-dicyclohexylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C38H52O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h21-24,27-30H,1-20,25-26H2 |
InChI Key |
FVDQWAKAOJAYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=C(C=CC6=C5OCO6)P(C7CCCCC7)C8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


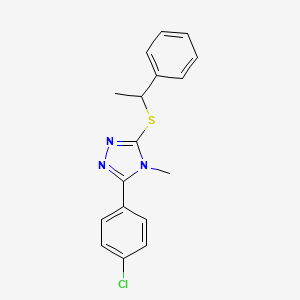
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)


![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
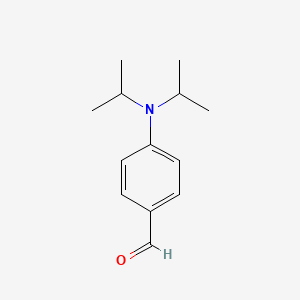
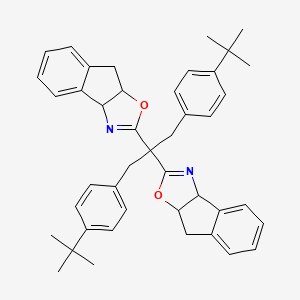
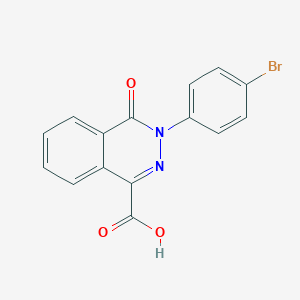
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
